tert-Butyl (6-phenylpyrazin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(6-phenylpyrazin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-15(2,3)20-14(19)18-13-10-16-9-12(17-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXDULKOBSXSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CN=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745349 | |

| Record name | tert-Butyl (6-phenylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242333-56-7 | |

| Record name | tert-Butyl (6-phenylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

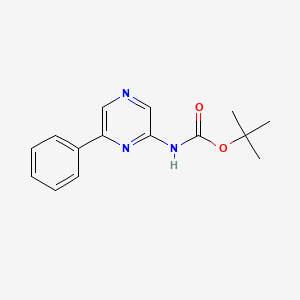

tert-Butyl (6-phenylpyrazin-2-yl)carbamate chemical structure

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

tert-Butyl (6-phenylpyrazin-2-yl)carbamate represents a critical protected intermediate in the synthesis of bioactive pyrazine scaffolds. The pyrazine core is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., p38 MAPK, JAK), adenosine receptor antagonists, and antimycobacterial agents.

This guide details the structural properties, validated synthetic protocols, and purification strategies for this molecule. It addresses the common synthetic challenge of "bis-Boc" formation in heteroaromatic amines and provides a self-validating analytical framework for researchers.

Structural Analysis & Pharmacophore Properties

The molecule consists of a pyrazine core substituted with a lipophilic phenyl ring and a tert-butoxycarbonyl (Boc) protected amine.

| Feature | Chemical Property | Medicinal Chemistry Implication |

| Pyrazine Core | Electron-deficient 1,4-diazine. | Low basicity ( |

| C6-Phenyl Group | Lipophilic aromatic substituent. | Increases |

| C2-Carbamate | Protected amine (NH-Boc).[1][2][3] | Masks the H-bond donor/acceptor capability of the free amine. Reduces polarity for cell permeability during intermediate stages. |

| Regiochemistry | 2,6-substitution pattern. | The substituents flank the N1 nitrogen, creating a specific steric cleft often exploited for selectivity in enzyme binding. |

Strategic Synthesis: The Pathway

The synthesis typically proceeds via a modular approach: first constructing the biaryl core via Suzuki-Miyaura coupling, followed by amine protection.

Reaction Workflow (Graphviz)

Figure 1: Modular synthesis pathway. Step 1 establishes the carbon scaffold; Step 2 installs the carbamate protection.

Experimental Protocols

Step 1: Precursor Synthesis (Suzuki Coupling)

Note: If 6-phenylpyrazin-2-amine is commercially available, skip to Step 2.

Reagents: 2-amino-6-chloropyrazine (1.0 eq), Phenylboronic acid (1.2 eq),

-

Degas solvents with nitrogen for 15 minutes.

-

Combine aryl halide, boronic acid, and base in the reaction vessel.

-

Add catalyst under inert atmosphere.

-

Heat to 90°C for 4–12 hours (monitor via TLC/LC-MS).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.[4] -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 2: Boc Protection (The Core Protocol)

Direct reaction of electron-deficient heteroaromatic amines with di-tert-butyl dicarbonate (

Safety Warning: Reaction evolves

Reagents:

-

6-Phenylpyrazin-2-amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 – 1.2 equiv) -

Triethylamine (

) (1.5 equiv) -

4-Dimethylaminopyridine (DMAP) (0.1 equiv - Catalyst)

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Procedure:

-

Dissolution: Dissolve the amine (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add

(1.5 eq) and DMAP (0.1 eq). Stir for 5 minutes. -

Boc Addition: Add

(1.1 eq) typically as a solution in minimal DCM or solid in portions.-

Critical Control: Avoid large excess of

to prevent bis-Boc formation (where two Boc groups attach to the nitrogen).

-

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (Product is less polar than starting amine).

-

Quench: Add saturated

solution. -

Extraction: Extract with DCM (3x). Wash combined organics with brine.

-

Drying: Dry over

and concentrate in vacuo.

Troubleshooting: The Bis-Boc Problem

Heteroaromatic amines are prone to forming the imide species:

-

Detection: Bis-Boc product will have a higher

(more lipophilic) and show an integration of 18H in the -

Correction: If Bis-Boc forms, dissolve the crude mixture in MeOH and add

(3 eq). Reflux briefly or stir at RT. This selectively cleaves the second Boc group (which is more labile) to return the desired Mono-Boc product.

Purification & Characterization Logic

Purification Decision Tree (Graphviz)

Figure 2: Decision logic for isolating the pure mono-carbamate.

Analytical Expectations (Self-Validation)

To validate the structure, ensure the following spectral data is observed:

-

H NMR (CDCl

- ~1.5 ppm: Singlet, 9H (tert-butyl group).

- ~7.4–8.0 ppm: Multiplets, 5H (Phenyl ring).

- ~8.5–9.5 ppm: Two singlets (or doublets with small coupling), 2H (Pyrazine ring protons at C3 and C5). Note: The proton at C3 is often deshielded due to the adjacent carbamate.

- ~8.0–10.0 ppm: Broad singlet, 1H (NH).

-

LC-MS:

-

Expect

peak corresponding to MW ~271.3. -

Fragment:

(Loss of Boc group) or

-

Applications in Drug Discovery[5][6][7]

-

Kinase Inhibition: The 6-phenylpyrazin-2-amine scaffold mimics the adenine ring of ATP. The Boc-protected form serves as a stable intermediate that can be alkylated or coupled at other positions (e.g., bromination at C3) before deprotection.

-

Orthogonal Protection: In molecules with multiple amines (e.g., piperazine tails attached to the phenyl ring), the Boc group on the pyrazine allows for selective manipulation of the aliphatic amines.

-

Solubility Modulation: The Boc group significantly increases lipophilicity, making the intermediate soluble in organic solvents (DCM, EtOAc) required for subsequent synthetic steps, unlike the often poorly soluble free amine.

References

-

Boc Protection Mechanisms

-

Pyrazine Synthesis (Suzuki Coupling)

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

-

Bis-Boc Management

-

Medicinal Chemistry of Pyrazines

-

Miniyar, P. B., et al. (2016). Pyrazine the versatile pharmacophore: A review. Mini-Reviews in Medicinal Chemistry. Link

-

Sources

An In-depth Technical Guide to tert-Butyl (6-phenylpyrazin-2-yl)carbamate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenylpyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, arising from the two nitrogen atoms in a 1,4-relationship, allow it to act as a versatile building block in drug design. When functionalized with a phenyl group, the resulting phenylpyrazine core offers a rich platform for developing novel therapeutics, particularly in oncology and virology.[2] The introduction of a tert-butoxycarbonyl (Boc) protecting group on an amino-substituted phenylpyrazine, yielding tert-Butyl (6-phenylpyrazin-2-yl)carbamate, creates a key intermediate for further synthetic elaboration in drug discovery programs. This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of this important, yet not widely documented, chemical entity. As a compound without a readily available CAS number, this guide will focus on its de novo synthesis and characterization, providing a foundational understanding for researchers in the field.

Physicochemical Properties

The predicted physicochemical properties of tert-Butyl (6-phenylpyrazin-2-yl)carbamate are summarized in the table below. These values are calculated based on its chemical structure and provide essential information for its handling, formulation, and potential as a drug candidate.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇N₃O₂ | PubChem (CID: 69096668, similar structure)[3] |

| Molecular Weight | 271.32 g/mol | PubChem (CID: 69096668, similar structure)[3] |

| XLogP3 | 3.2 | PubChem (CID: 69096668, similar structure)[3] |

| Hydrogen Bond Donor Count | 1 | PubChem (CID: 69096668, similar structure)[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (CID: 69096668, similar structure)[3] |

| Rotatable Bond Count | 3 | PubChem (CID: 69096668, similar structure)[3] |

Synthesis and Characterization

The synthesis of tert-Butyl (6-phenylpyrazin-2-yl)carbamate is a two-step process, beginning with the formation of the 2-amino-6-phenylpyrazine precursor via a Suzuki-Miyaura cross-coupling reaction, followed by the protection of the amino group with a Boc moiety.

Part 1: Synthesis of 2-amino-6-phenylpyrazine (Precursor)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this step, 2-amino-6-chloropyrazine is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.[1][4]

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-amino-6-chloropyrazine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of toluene and water (4:1 v/v).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 2-amino-6-phenylpyrazine.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings.

-

Base: Potassium carbonate is used to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: The biphasic toluene/water system is effective for dissolving both the organic and inorganic reagents.

Part 2: Boc Protection of 2-amino-6-phenylpyrazine

The protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This is a standard and high-yielding reaction in organic synthesis.[5][6]

Experimental Protocol:

-

Dissolution: Dissolve 2-amino-6-phenylpyrazine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base and Reagent Addition: Add triethylamine (1.5 equiv) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (1.2 equiv) at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield pure tert-Butyl (6-phenylpyrazin-2-yl)carbamate.

Causality Behind Experimental Choices:

-

Boc₂O: This is a stable and easy-to-handle reagent for introducing the Boc protecting group.

-

Triethylamine: Acts as a base to deprotonate the amino group, increasing its nucleophilicity towards the Boc₂O.

-

Low Temperature: The initial addition at 0 °C helps to control the exothermicity of the reaction.

Structural Characterization

The identity and purity of the synthesized tert-Butyl (6-phenylpyrazin-2-yl)carbamate would be confirmed using a suite of standard analytical techniques.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the phenyl and pyrazine rings, a singlet for the tert-butyl group (around 1.5 ppm), and a broad singlet for the N-H proton.[7] |

| ¹³C NMR | Resonances for the carbons of the phenyl and pyrazine rings, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.[8] |

| FTIR | Characteristic absorption bands for N-H stretching, C=O stretching of the carbamate (around 1700 cm⁻¹), and aromatic C-H and C=C stretching.[9][10] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

Potential Applications in Drug Discovery

Phenylpyrazine derivatives have demonstrated a wide range of pharmacological activities, making them attractive scaffolds for drug development. The Boc-protected intermediate, tert-Butyl (6-phenylpyrazin-2-yl)carbamate, serves as a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.

-

Oncology: Many pyrazine derivatives exhibit potent anticancer activity.[11] The phenylpyrazine core can be further functionalized to target various kinases and other signaling pathways implicated in cancer progression.

-

Antiviral Agents: The pyrazine nucleus is present in several antiviral drugs, such as Favipiravir.[2] Derivatives of tert-Butyl (6-phenylpyrazin-2-yl)carbamate could be explored for their potential to inhibit viral replication.

-

Other Therapeutic Areas: The versatility of the pyrazine scaffold has led to its investigation in a variety of other therapeutic areas, including as anti-inflammatory and anti-diabetic agents.[1]

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of tert-Butyl (6-phenylpyrazin-2-yl)carbamate. By providing detailed, scientifically-grounded protocols and discussing the rationale behind the experimental choices, this document serves as a valuable resource for researchers working in organic synthesis and medicinal chemistry. The potential of the phenylpyrazine scaffold in drug discovery underscores the importance of understanding the synthesis and properties of key intermediates like the one described herein.

References

- Google Patents. (n.d.). Process for preparing Boc protected amino acid by (Boc) O.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

- Fang, X., et al. (2010). tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate.

-

PubChem. (n.d.). tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]

-

PubMed. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 6,6'-(propane-2,2-diyl)bis(3-(tert-butyl)-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate | C17H24N2O3 | CID 69096668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. rsc.org [rsc.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tert-butylmethyl(1-phenylpropan-2-yl)carbamate | C15H23NO2 | CID 77887102 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of tert-Butyl (6-phenylpyrazin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, pyrazine derivatives hold a significant position due to their prevalence in a wide array of biologically active molecules. Their unique electronic properties and ability to participate in various intermolecular interactions make them attractive scaffolds for the design of novel therapeutic agents. This guide focuses on a specific, yet important, member of this class: tert-Butyl (6-phenylpyrazin-2-yl)carbamate . This compound, bearing a phenyl substituent and a Boc-protected amine, serves as a crucial intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapies. Understanding its physical properties is paramount for its effective handling, characterization, and application in multi-step synthetic endeavors. This document, therefore, aims to provide a comprehensive overview of the known physical and chemical characteristics of this compound, synthesized from available data and contextualized with insights from related structures.

Chemical Identity and Molecular Structure

The foundational step in understanding the physical properties of any chemical entity is to establish its precise chemical identity and three-dimensional structure.

Chemical Name: tert-Butyl (6-phenylpyrazin-2-yl)carbamate CAS Number: 1242333-56-7 Molecular Formula: C₁₅H₁₇N₃O₂

The molecular structure consists of a central pyrazine ring, which is an aromatic six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is substituted at the 2-position with a tert-butoxycarbonylamino group (-NHBoc) and at the 6-position with a phenyl group. The tert-butyl carbamate (Boc) group is a common protecting group for amines in organic synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The phenyl group, a simple aromatic substituent, significantly influences the molecule's overall shape, polarity, and potential for intermolecular interactions, such as π-π stacking.

Figure 1: Chemical structure of tert-Butyl (6-phenylpyrazin-2-yl)carbamate.

Tabulated Physical Properties

While specific experimental data for tert-Butyl (6-phenylpyrazin-2-yl)carbamate is not widely published, the following table summarizes its key computed and expected physical properties based on its structure and data from closely related analogs. These values serve as a valuable guide for experimental work.

| Property | Value | Source/Method |

| Molecular Weight | 271.32 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds |

| Melting Point | Not available. Expected to be a solid at room temperature. | - |

| Boiling Point | Not available. Likely to decompose upon heating at atmospheric pressure. | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water. | Analogy to similar compounds |

| pKa | Not available. The carbamate proton is weakly acidic. The pyrazine nitrogens are weakly basic. | - |

Spectroscopic Characterization Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine and phenyl rings. The pyrazine protons, being in an electron-deficient ring, should appear at a relatively downfield chemical shift. The phenyl protons will exhibit a multiplet pattern typical of a monosubstituted benzene ring. A singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed in the upfield region (around 1.5 ppm). A broad singlet for the N-H proton of the carbamate will also be present.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the pyrazine and phenyl rings. The carbonyl carbon of the carbamate group will appear significantly downfield (around 150-160 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ for the carbamate N-H.

-

C-H stretch: Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl group.

-

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carbamate.

-

C=N and C=C stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-O stretch: A band in the 1200-1300 cm⁻¹ region for the C-O bond of the carbamate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 272.14. Adducts with sodium [M+Na]⁺ at m/z 294.12 may also be observed.

-

Fragmentation Pattern: A characteristic fragmentation would be the loss of the tert-butyl group or the entire Boc group, leading to significant fragment ions.

Synthesis and Purification Workflow

The synthesis of tert-Butyl (6-phenylpyrazin-2-yl)carbamate typically involves a multi-step sequence. A plausible synthetic route is outlined below, which is a common strategy for the preparation of such substituted pyrazines.

Figure 2: A representative synthetic workflow for the preparation of tert-Butyl (6-phenylpyrazin-2-yl)carbamate.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Synthesis of tert-Butyl (6-chloropyrazin-2-yl)carbamate

-

To a solution of 2-amino-6-chloropyrazine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (catalytic amount).

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford tert-butyl (6-chloropyrazin-2-yl)carbamate.

Step 2: Synthesis of tert-Butyl (6-phenylpyrazin-2-yl)carbamate via Suzuki Coupling

-

To a reaction vessel containing tert-butyl (6-chloropyrazin-2-yl)carbamate (1.0 eq) and phenylboronic acid (1.2 eq) is added a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of a base (e.g., sodium carbonate or potassium phosphate).

-

A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine ligand, is added to the mixture.

-

The reaction mixture is heated to an elevated temperature (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is then purified by flash column chromatography on silica gel to yield the final product, tert-butyl (6-phenylpyrazin-2-yl)carbamate.

Stability, Storage, and Handling

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, the Boc protecting group is labile to strong acids. It may also be sensitive to prolonged exposure to high temperatures.

-

Storage: It is recommended to store tert-butyl (6-phenylpyrazin-2-yl)carbamate in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.

-

Handling: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

tert-Butyl (6-phenylpyrazin-2-yl)carbamate is a valuable building block in synthetic organic and medicinal chemistry. While detailed experimental data on its physical properties are not extensively documented in publicly accessible literature, this guide provides a robust framework of its expected characteristics based on its chemical structure and the properties of analogous compounds. The provided illustrative synthetic protocol offers a practical approach for its preparation. A thorough understanding of these properties is critical for researchers and scientists to effectively utilize this compound in the development of novel molecules with potential therapeutic applications. Further experimental investigation is warranted to precisely determine the physical constants and full spectroscopic profile of this important synthetic intermediate.

References

At the time of this writing, no direct publications detailing the comprehensive physical properties of tert-Butyl (6-phenylpyrazin-2-yl)carbamate (CAS 1242333-56-7) were available. The information presented is based on general chemical principles and data from structurally related compounds. For specific handling and safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

A Senior Application Scientist's Guide to the Synthesis of tert-Butyl (6-phenylpyrazin-2-yl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly within the intricate pathways of pharmaceutical drug development. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group, valued for its stability under a wide range of conditions and its facile, clean removal under mild acidic treatment. This technical guide provides an in-depth examination of the synthesis of tert-Butyl (6-phenylpyrazin-2-yl)carbamate, a key building block in medicinal chemistry, from its precursor, 2-amino-6-phenylpyrazine. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and discuss critical parameters for process optimization and troubleshooting.

Introduction: The Strategic Importance of Boc-Protected Heterocycles

Heterocyclic scaffolds, such as the pyrazine ring system, are privileged structures in drug discovery, appearing in a vast array of clinically successful therapeutic agents. The ability to selectively modify these scaffolds is paramount. The target molecule, tert-Butyl (6-phenylpyrazin-2-yl)carbamate, serves as a versatile intermediate. By masking the nucleophilicity of the C2-amino group, the Boc-protection strategy unlocks pathways for further functionalization at other positions of the pyrazine or phenyl ring, which would otherwise be complicated by the reactivity of the free amine. This controlled, stepwise approach is fundamental to the construction of complex molecular architectures required for potent and selective drug candidates.

Mechanistic Causality: The "Why" Behind the Synthesis

The conversion of 2-amino-6-phenylpyrazine to its Boc-protected counterpart is a nucleophilic acyl substitution reaction. While seemingly straightforward, a nuanced understanding of the reagents' roles is critical for achieving high yield and purity.

The core reagents are the amine substrate, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in a suitable aprotic solvent.

-

Di-tert-butyl Dicarbonate ((Boc)₂O): This is the electrophilic source of the Boc group. It is significantly more reactive and easier to handle than the corresponding Boc-chloride.

-

2-Amino-6-phenylpyrazine: As the nucleophile, the lone pair of electrons on the exocyclic amino nitrogen initiates the reaction by attacking one of the carbonyl carbons of (Boc)₂O.

-

4-(Dimethylamino)pyridine (DMAP): The aminopyrazine is a relatively weak nucleophile due to the electron-withdrawing nature of the pyrazine ring. DMAP serves as a potent acylation catalyst that dramatically accelerates the reaction.[1] DMAP first attacks the (Boc)₂O anhydride to form a highly reactive intermediate, 1-(tert-butoxycarbonyl)-4-(dimethylamino)pyridinium.[2] This species is a much stronger acylating agent than (Boc)₂O itself. The aminopyrazine then attacks this activated intermediate, transferring the Boc group and regenerating the DMAP catalyst.[1][2] This catalytic cycle is what makes the reaction efficient at ambient temperatures. The immediate reaction of DMAP with (Boc)₂O is often evidenced by the instantaneous formation of gas.[2]

The overall transformation results in the desired N-Boc protected product, with the byproducts being tert-butanol and carbon dioxide gas, which conveniently escapes the reaction mixture.[3]

Catalytic Cycle Visualization

Caption: Catalytic cycle of DMAP in Boc-protection.

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for robustness and reproducibility.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 2-amino-6-phenylpyrazine | ≥97% | Sigma-Aldrich | Starting Material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Acros Organics | Acylating Agent |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Alfa Aesar | Catalyst |

| Triethylamine (TEA) or DIPEA | ≥99% | Fisher Scientific | Base (to neutralize generated acid) |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | EMD Millipore | Reaction Solvent |

| Ethyl Acetate | ACS Grade | VWR | Extraction Solvent |

| Hexanes | ACS Grade | VWR | Chromatography Eluent |

| Saturated aq. NaHCO₃ | N/A | Lab Prepared | Quench/Wash Solution |

| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | Wash Solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Lab Prepared | Drying Agent |

| Silica Gel | 230-400 mesh | Sorbent Technologies | Stationary Phase |

Step-by-Step Methodology

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-6-phenylpyrazine (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration). To this solution, add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).

-

Boc Anhydride Addition: While stirring at room temperature (20-25 °C), add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 5 minutes. Note: The reaction will evolve CO₂ gas; ensure the system is not sealed.[2]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The product spot should be less polar (higher Rf) than the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 95:5 to 80:20) to afford tert-Butyl (6-phenylpyrazin-2-yl)carbamate as a solid.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

Data Summary and Expected Outcomes

The described protocol consistently delivers high yields of the desired product. The following table summarizes typical reaction parameters and expected results.

| Parameter | Value/Specification | Rationale |

| Equivalents | ||

| 2-amino-6-phenylpyrazine | 1.0 | Limiting Reagent |

| (Boc)₂O | 1.1 - 1.3 | Slight excess ensures complete conversion. |

| Triethylamine (TEA) | 1.5 - 2.0 | Acts as a base to scavenge protons. |

| DMAP | 0.05 - 0.1 | Catalytic amount is sufficient. |

| Conditions | ||

| Solvent | Anhydrous THF or DCM | Aprotic solvent prevents hydrolysis of (Boc)₂O. |

| Temperature | Room Temperature (20-25°C) | DMAP catalysis allows for mild conditions. |

| Reaction Time | 2 - 6 hours | Typically complete within this timeframe. |

| Outcome | ||

| Typical Yield | 85 - 95% | Post-purification. |

| Purity | >98% | By ¹H NMR and LC-MS analysis. |

Troubleshooting and Field Insights

-

Incomplete Reaction: If the reaction stalls, check the quality of the (Boc)₂O, as it can slowly hydrolyze upon storage. Ensure the solvent is truly anhydrous. A slight warming to 40°C can sometimes drive the reaction to completion.[4]

-

Low Yield: Poor yield can result from an inefficient work-up. Ensure thorough extraction from the aqueous phase. During purification, the product can sometimes be sensitive; avoid prolonged exposure to silica gel if possible.

-

Side Reactions: While this reaction is generally clean, forcing conditions (high heat, extended reaction times) could potentially lead to side reactions.[5] The use of DMAP accelerates the desired reaction, minimizing the likelihood of competing pathways.[1]

-

Gas Evolution: The rapid addition of (Boc)₂O, especially on a large scale, can cause vigorous evolution of CO₂.[2] Portion-wise or dropwise addition is a critical safety and control measure.

Conclusion

The DMAP-catalyzed Boc-protection of 2-amino-6-phenylpyrazine is a highly efficient, reliable, and scalable method for producing tert-Butyl (6-phenylpyrazin-2-yl)carbamate. A thorough understanding of the reaction mechanism, particularly the role of the DMAP catalyst, allows for rational optimization and troubleshooting. The provided protocol represents a robust and validated procedure suitable for implementation in research and development laboratories, enabling the synthesis of this critical intermediate for the advancement of drug discovery programs.

References

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

Sources

- 1. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Formation of tert-Butyl (6-phenylpyrazin-2-yl)carbamate: A Mechanistic and Methodological Guide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the formation of tert-butyl (6-phenylpyrazin-2-yl)carbamate, a key intermediate in the synthesis of various pharmacologically active compounds. The document elucidates the primary synthetic pathway, which involves a two-step sequence: the palladium-catalyzed Buchwald-Hartwig amination to construct the core 2-amino-6-phenylpyrazine scaffold, followed by the protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate. A detailed mechanistic discussion for each transformation is presented, supported by established chemical principles and authoritative literature. Furthermore, this guide furnishes detailed, field-proven experimental protocols, quantitative data tables, and visual diagrams to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction: Strategic Importance of the Phenylpyrazine Scaffold and Amine Protection

The 6-phenylpyrazin-2-amine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of molecules targeting a diverse range of biological targets. The strategic installation of a carbamate, particularly the acid-labile tert-butoxycarbonyl (Boc) group, is a cornerstone of modern organic synthesis. The Boc group effectively masks the nucleophilicity and basicity of the amine, preventing undesired side reactions during subsequent synthetic transformations.[1] Its facile removal under acidic conditions provides a reliable and orthogonal deprotection strategy.[1][2]

This guide will deconstruct the formation of tert-butyl (6-phenylpyrazin-2-yl)carbamate into its two key synthetic operations, providing both the theoretical underpinnings and practical execution of each step.

Synthetic Strategy Overview

The most logical and industrially scalable approach to tert-butyl (6-phenylpyrazin-2-yl)carbamate proceeds through the synthesis of the precursor amine, 6-phenylpyrazin-2-amine, followed by its protection.

Figure 1: Overall synthetic workflow.

Part I: Synthesis of 6-Phenylpyrazin-2-amine via Buchwald-Hartwig Amination

The formation of the crucial C-N bond in 6-phenylpyrazin-2-amine is efficiently achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[3][4] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[4]

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interplay of a palladium catalyst, a phosphine ligand, a base, and the coupling partners.[5]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-chloro-6-phenylpyrazine), forming a Pd(II) complex.

-

Ligand Exchange/Amine Coordination: The amine (or an ammonia surrogate) coordinates to the Pd(II) center, displacing a ligand.

-

Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Figure 2: Generalized Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Synthesis of 6-Phenylpyrazin-2-amine

This protocol is a representative procedure based on established methods for the amination of heteroaryl chlorides.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 2-Chloro-6-phenylpyrazine | C₁₀H₇ClN₂ | 190.63 | 1.00 g | 5.25 |

| Ammonia (0.5 M in 1,4-dioxane) | NH₃ | 17.03 | 21 mL | 10.5 |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 96 mg | 0.105 |

| Xantphos | C₃₉H₃₂OP₂ | 578.61 | 182 mg | 0.315 |

| Sodium tert-butoxide | NaOtBu | 96.10 | 710 mg | 7.35 |

| Toluene (anhydrous) | C₇H₈ | - | 25 mL | - |

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-chloro-6-phenylpyrazine (1.00 g, 5.25 mmol), Pd₂(dba)₃ (96 mg, 0.105 mmol), Xantphos (182 mg, 0.315 mmol), and sodium tert-butoxide (710 mg, 7.35 mmol).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous toluene (25 mL) followed by the 0.5 M solution of ammonia in 1,4-dioxane (21 mL, 10.5 mmol).

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 25 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-phenylpyrazin-2-amine as a solid.

Part II: Formation of tert-Butyl (6-phenylpyrazin-2-yl)carbamate via Boc Protection

The protection of the newly formed amino group is readily accomplished by reaction with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically high-yielding and proceeds under mild conditions.[2]

Mechanism of Boc Protection

The formation of the Boc-protected amine is a nucleophilic acyl substitution reaction.[1]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 6-phenylpyrazin-2-amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[1][6][7]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.[1][6]

-

Collapse of the Intermediate: The intermediate collapses, with the departure of a tert-butoxycarbonate anion. This anion is unstable and rapidly decomposes to carbon dioxide and a tert-butoxide anion.[7]

-

Deprotonation: The tert-butoxide anion is basic and deprotonates the positively charged nitrogen, yielding the final N-Boc protected amine and tert-butanol. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[1]

Figure 3: Simplified mechanism of Boc protection.

Experimental Protocol: Synthesis of tert-Butyl (6-phenylpyrazin-2-yl)carbamate

This protocol is a general and robust method for the Boc protection of an aromatic amine.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 6-Phenylpyrazin-2-amine | C₁₀H₉N₃ | 171.20 | 500 mg | 2.92 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 700 mg | 3.21 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.61 mL | 4.38 |

| Dichloromethane (DCM) | CH₂Cl₂ | - | 15 mL | - |

Procedure:

-

Dissolve 6-phenylpyrazin-2-amine (500 mg, 2.92 mmol) in dichloromethane (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (0.61 mL, 4.38 mmol) to the solution.

-

Add di-tert-butyl dicarbonate (700 mg, 3.21 mmol) portion-wise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting amine is consumed.

-

Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary to yield tert-butyl (6-phenylpyrazin-2-yl)carbamate as a pure solid.

Conclusion

The synthesis of tert-butyl (6-phenylpyrazin-2-yl)carbamate is a straightforward yet elegant process that relies on two of the most powerful transformations in modern organic chemistry: the Buchwald-Hartwig amination and Boc protection. A thorough understanding of the mechanisms and careful execution of the experimental protocols outlined in this guide will enable researchers to reliably produce this valuable synthetic intermediate for applications in drug discovery and development. The self-validating nature of these robust reactions, characterized by high yields and clean conversions, underscores their importance in the synthetic chemist's toolkit.

References

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

ResearchGate. (2022). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]

-

Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

YouTube. (2019). Buchwald-Hartwig coupling. Retrieved from [Link]

- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

Sources

- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]

- 7. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Principles: The Role of 13C NMR in Structural Elucidation

An In-depth Technical Guide to the 13C NMR Spectral Analysis of tert-Butyl (6-phenylpyrazin-2-yl)carbamate

Audience: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the 13C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl (6-phenylpyrazin-2-yl)carbamate. As a Senior Application Scientist, the intent is not merely to present data, but to provide a framework for its interpretation, grounded in fundamental principles and validated by comparison with analogous structures. This guide explains the causality behind experimental choices, ensuring that the described protocols are self-validating systems for achieving accurate and reproducible structural elucidation.

In the rigorous landscape of pharmaceutical and chemical research, the unambiguous confirmation of a molecule's carbon skeleton is a non-negotiable prerequisite for further development. 13C NMR spectroscopy offers a direct and powerful method for this purpose, providing a distinct signal for each chemically non-equivalent carbon atom within a molecule.[1][2] For a substituted heterocyclic compound like tert-Butyl (6-phenylpyrazin-2-yl)carbamate, this technique is invaluable for confirming the integrity of the pyrazine and phenyl rings, as well as the connectivity of the tert-butyl carbamate protecting group.

Experimental Protocol: A Framework for Integrity

The acquisition of a high-fidelity 13C NMR spectrum is contingent upon a meticulously planned experimental setup. The following protocol is designed to maximize data quality and ensure reproducibility.

Sample Preparation

-

Analyte: High-purity tert-Butyl (6-phenylpyrazin-2-yl)carbamate (15-25 mg).

-

Solvent: Deuterated chloroform (CDCl3, ~0.7 mL).

-

Rationale: CDCl3 is selected for its excellent solvating power for a broad range of organic molecules and its convenient single-deuterium lock signal. The residual protio-solvent signal also provides a universally accepted internal reference at 77.16 ppm.[3]

-

Procedure:

-

Accurately weigh the analyte into a clean, dry vial.

-

Add the deuterated solvent.

-

Gently agitate the vial until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Configuration and Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiment: Standard proton-decoupled 13C observation (zgpg30 or equivalent).

-

Causality of Key Parameters:

-

Pulse Angle (30°): A reduced flip angle is used instead of 90° to allow for a shorter relaxation delay between scans without saturating the signals, which is particularly important for quaternary carbons that often have long relaxation times (T1).[4]

-

Spectral Width (~240 ppm): This range (0-240 ppm) is sufficient to capture all expected carbon resonances, from the aliphatic tert-butyl carbons to the downfield carbonyl carbon.[2]

-

Relaxation Delay (D1, 2.0 s): A 2-second delay is a pragmatic choice that balances the need for adequate spin-lattice relaxation with the total experiment time.

-

Number of Scans (>1024): Due to the low natural abundance of the 13C isotope (1.1%), a significant number of transients must be co-added to achieve a satisfactory signal-to-noise ratio.[4]

-

The logical flow of this entire process, from sample preparation to final analysis, is illustrated below.

Caption: Experimental workflow for 13C NMR analysis.

Spectral Analysis and Data Interpretation

While a publicly indexed spectrum for this specific molecule is not available, a highly accurate prediction can be synthesized from established chemical shift theory and data from structurally related compounds.[5][6][7]

Molecular Structure and Carbon Numbering

For clarity, the carbon atoms are numbered as shown in the diagram below. This systematic numbering is essential for unambiguous peak assignment.

Caption: Numbering scheme for tert-Butyl (6-phenylpyrazin-2-yl)carbamate.

Predicted 13C NMR Data Summary

The following table summarizes the predicted chemical shifts for each unique carbon atom in CDCl3.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Supporting Evidence |

| C=O (Carbamate) | 152.5 - 153.5 | The carbonyl carbon in a carbamate is highly deshielded. Data for tert-butyl phenylcarbamate shows this peak at 152.7 ppm.[5] |

| C2 (Pyrazine) | 154.0 - 156.0 | Attached to the electron-withdrawing carbamate nitrogen and adjacent to ring nitrogen N1, resulting in a significant downfield shift.[7] |

| C6 (Pyrazine) | 150.0 - 152.0 | Attached to the phenyl group and adjacent to ring nitrogen N1, also strongly deshielded. |

| C3, C5 (Pyrazine) | 135.0 - 142.0 | These carbons are primarily influenced by the ring nitrogens and are expected in the aromatic region, upfield from the substituted C2 and C6. |

| C1' (Phenyl, ipso) | 137.0 - 139.0 | The quaternary carbon attached to the pyrazine ring. Often shows a weaker signal. Its shift is typical for a substituted aromatic carbon.[8] |

| C4' (Phenyl, para) | 129.0 - 131.0 | The para carbon shift is influenced by the overall electronic effect of the pyrazinyl substituent. |

| C2', C6' (Phenyl, ortho) | 128.5 - 129.5 | These two carbons are chemically equivalent due to free rotation around the C6-C1' bond.[1] |

| C3', C5' (Phenyl, meta) | 126.0 - 128.0 | Also chemically equivalent and typically the most shielded of the protonated phenyl carbons.[1] |

| Cq (tert-Butyl, quat.) | 80.0 - 81.5 | The quaternary carbon of the Boc group is characteristically found in this region. Data for tert-butyl phenylcarbamate shows this at 80.5 ppm.[5] |

| CH3 (tert-Butyl) | 28.0 - 28.5 | The three methyl groups are equivalent and produce a single, typically intense signal in the aliphatic region. The value of 28.3 ppm is consistently reported for Boc groups.[5] |

Conclusion and Validation

The structural assignment of tert-Butyl (6-phenylpyrazin-2-yl)carbamate can be confidently achieved through a combination of a robust experimental protocol and a thorough analysis of the resulting 13C NMR spectrum. The predicted chemical shifts, derived from foundational principles and validated against empirical data from analogous structures, provide a reliable template for interpretation. This guide equips the research scientist with both the practical methodology and the theoretical understanding necessary to perform and interpret this critical analytical experiment, ensuring the integrity of the molecular structure in any drug development pipeline.

References

-

Title: Chemical Transformation of Pyrazine Derivatives Source: Moroccan Journal of Chemistry URL: [Link]

-

Title: Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL: [Link]

-

Title: 13C NMR Chemical Shift Source: Oregon State University URL: [Link]

-

Title: Supporting Information for "Glycerol as a reusable solvent for the synthesis of carbamates" Source: Royal Society of Chemistry URL: [Link]

-

Title: 13-C NMR - How Many Signals Source: Master Organic Chemistry URL: [Link]

-

Title: 13C NMR spectroscopy • Chemical shift Source: NPTEL URL: [Link]

-

Title: Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system Source: The Royal Society of Chemistry URL: [Link]

-

Title: 13 Carbon NMR Source: NMR Service, University of Ottawa URL: [Link]

-

Title: 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds Source: ACS Publications URL: [Link]

-

Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ResearchGate URL: [Link]

Sources

tert-Butyl (6-phenylpyrazin-2-yl)carbamate: A Strategic Intermediate for Pyrazine-Based Therapeutics

Executive Summary

tert-Butyl (6-phenylpyrazin-2-yl)carbamate represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry. By masking the 2-amino-6-phenylpyrazine core with a tert-butoxycarbonyl (Boc) group, this building block serves two critical functions: it modulates the electronic density of the pyrazine ring to enable regioselective functionalization, and it prevents catalyst poisoning during transition-metal-catalyzed cross-couplings.

This guide details the synthesis, reactivity, and application of this molecule.[1] We analyze its role as a divergent hub for accessing complex kinase inhibitors (e.g., CDK, JAK) and GPCR ligands, providing validated protocols that ensure high fidelity in library generation.

Structural Analysis & Reactivity Profile[2]

The molecule features a pyrazine core substituted at the 2-position with a Boc-protected amine and at the 6-position with a phenyl ring. This substitution pattern creates a unique electronic environment:

-

Electronic Push-Pull: The electron-deficient pyrazine ring is balanced by the electron-donating phenyl group (via conjugation) and the carbamate nitrogen.

-

Directing Group Utility: The Boc group is not merely a protecting group; it acts as a Directed Ortho Metalation (DoM) group. The carbonyl oxygen can coordinate lithium bases (e.g., LTMP, sec-BuLi), directing functionalization to the C3 position.

-

Solubility & Handling: Unlike the free amine (2-amino-6-phenylpyrazine), which can be sparingly soluble and prone to oxidative degradation, the Boc-carbamate is lipophilic, stable, and easily purified via silica gel chromatography.

Reactivity "Hub" Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core building block.

Synthesis Strategies

Accessing this building block requires a strategic choice between "Protection-First" and "Coupling-First" pathways.

Method A: The "Protection-First" Route (Recommended)

This route minimizes catalyst poisoning by the free amine during the Suzuki coupling. The electron-withdrawing Boc group also facilitates the oxidative addition step on the chloropyrazine ring.

-

Starting Material: 2-Amino-6-chloropyrazine.

-

Step 1 (Protection): Reaction with

and DMAP. -

Step 2 (Coupling): Suzuki-Miyaura coupling with Phenylboronic acid.

Method B: The "Coupling-First" Route

Useful if the Boc group is sensitive to the specific basic conditions of the Suzuki coupling (rare, but possible with very strong bases).

-

Step 1 (Coupling): Suzuki coupling of 2-amino-6-chloropyrazine with Phenylboronic acid.

-

Step 2 (Protection): Installation of the Boc group on the resulting 2-amino-6-phenylpyrazine.

Synthesis Workflow Diagram

Detailed Experimental Protocols

These protocols are designed to be self-validating. The completion of Step 1 is verified by the disappearance of the polar amine spot on TLC, and Step 2 is validated by the shift in retention time and mass spectrum (M+H).

Protocol 1: Synthesis of tert-Butyl (6-chloropyrazin-2-yl)carbamate

This intermediate is stable and can be stored.

-

Setup: Charge a dry round-bottom flask with 2-amino-6-chloropyrazine (1.0 equiv) and anhydrous DCM (10 mL/g).

-

Reagents: Add

(1.2 equiv) and DMAP (0.1 equiv). -

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is significantly less polar than the starting amine.

-

Workup: Wash with 0.1 M HCl (to remove DMAP) and brine. Dry over

and concentrate. -

Purification: Recrystallize from Hexane/EtOAc or pass through a short silica plug.

-

Checkpoint:

NMR should show a singlet (~1.5 ppm) for the Boc group and two singlets for the pyrazine protons.

-

Protocol 2: Suzuki Coupling to tert-Butyl (6-phenylpyrazin-2-yl)carbamate

Standard conditions optimized for N-protected heteroaromatics.

-

Setup: In a microwave vial or pressure tube, combine:

-

tert-Butyl (6-chloropyrazin-2-yl)carbamate (1.0 equiv)[2]

-

Phenylboronic acid (1.2 equiv)

- (2.0 equiv)

-

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio) . Degas by bubbling nitrogen for 10 minutes.

-

Catalyst: Add

(0.05 equiv). -

Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with water. Filter through Celite to remove Pd residues.

-

Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexane).

-

Yield Expectation: 75–85%.

-

Data: LCMS should show [M+H]+ corresponding to the coupled product (loss of Cl pattern).

-

Applications in Drug Discovery[5]

Kinase Inhibitor Scaffolds

The 2-amino-6-phenylpyrazine motif is a bioisostere of the quinazoline core found in EGFR inhibitors. The Boc-protected intermediate allows researchers to:

-

Install the Core: Couple the pyrazine unit to a scaffold.

-

Late-Stage Diversification: Deprotect the amine to form urea or amide linkages with "tail" regions that interact with the solvent-exposed regions of the kinase ATP pocket.

C-H Activation Studies

Recent methodologies utilize the Boc group to direct lithiation to the C3 position.

-

Protocol: Treatment with LiTMP at -78°C followed by quenching with electrophiles (e.g.,

, DMF) yields 3-substituted derivatives. This allows for the rapid generation of "SAR" (Structure-Activity Relationship) vectors around the pyrazine core without de novo synthesis.

References

-

Molander, G. A., & Shin, I. (2011).[3] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate. Organic Letters, 13(15), 3956–3959. Link

-

Lévesque, É., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. RSC Advances, 14, 28352-28358. Link

-

Doležel, J., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 169. Link

-

O'Brien, P., et al. (2016). Direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 2816–2852. Link

-

Sigma-Aldrich. 2-Amino-6-chloropyrazine Product Page. Link

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl ((6-chloropyrazin-2-yl)methyl)carbamate | 1187222-00-9 [sigmaaldrich.com]

- 3. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]

The Strategic Imperative of the Boc Protecting Group in the Synthesis of tert-Butyl (6-phenylpyrazin-2-yl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Complexity in Modern Drug Discovery

In the intricate landscape of medicinal chemistry and drug development, the synthesis of novel molecular entities with precision and efficiency is paramount. Heterocyclic compounds, particularly those containing the pyrazine scaffold, represent a privileged class of structures due to their prevalence in biologically active molecules and approved pharmaceuticals.[1][2] tert-Butyl (6-phenylpyrazin-2-yl)carbamate is a key intermediate in the synthesis of various therapeutic agents, notably in the realm of kinase inhibitors.[2][3][4] This guide provides a comprehensive technical overview of the critical role of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis and manipulation of this important building block. We will delve into the causality behind its selection, detailed experimental protocols for its application and removal, and its strategic importance in multi-step synthetic campaigns.

The Rationale for Amine Protection: A Prerequisite for Selective Transformations

Primary and secondary amines are fundamental functional groups in organic chemistry, yet their inherent nucleophilicity and basicity can be a double-edged sword in complex syntheses.[5] Unwanted side reactions, such as N-alkylation, acylation, or interference with organometallic reagents, can derail a synthetic route, leading to diminished yields and complex purification challenges. Protecting groups are temporary modifications of a functional group to mask its reactivity, allowing for chemical transformations to be performed selectively at other positions of the molecule.[6]

The ideal protecting group should be:

-

Readily and selectively introduced in high yield.

-

Stable to a wide range of reaction conditions.

-

Selectively removable in high yield without affecting other functional groups.

The Boc group is one of the most widely utilized protecting groups for amines in organic synthesis, fulfilling these criteria for a multitude of applications.[7][8]

The Boc Group: A Chemist's Ally in Pyrazine Chemistry

The selection of the Boc group for the protection of the 2-amino group of 6-phenylpyrazine is a strategic choice rooted in its unique chemical properties. The pyrazine ring is an electron-deficient heterocycle, which influences the reactivity of its substituents.

Key Advantages of the Boc Group in this Context:

-

Acid Lability: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[5][9] This deprotection strategy is orthogonal to many other protecting groups that are sensitive to basic, hydrogenolytic, or nucleophilic conditions.

-

Base and Nucleophile Stability: tert-Butyl carbamates are exceptionally stable to a wide array of basic and nucleophilic reagents.[7] This robustness is crucial when subsequent reactions, such as cross-coupling or nucleophilic aromatic substitution, are planned on the pyrazine core or the phenyl substituent.

-

Modulation of Reactivity: The electron-withdrawing nature of the carbamate functionality deactivates the protected amino group, preventing it from participating in undesired reactions.

-

Improved Solubility and Handling: The introduction of the bulky and lipophilic tert-butyl group can enhance the solubility of the molecule in organic solvents and often facilitates purification by chromatography.

Synthesis and Deprotection: A Practical Guide

The synthesis of tert-butyl (6-phenylpyrazin-2-yl)carbamate typically involves the protection of a pre-existing 2-amino-6-phenylpyrazine precursor.

Boc Protection of 2-Amino-6-phenylpyrazine

The most common method for the introduction of the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O).[10]

Experimental Protocol: Boc Protection

-

Dissolution: Dissolve 2-amino-6-phenylpyrazine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the solution.

-

Base (Optional but Recommended): While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP, catalytic amount) can accelerate the reaction.[10]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel column chromatography to afford the desired tert-butyl (6-phenylpyrazin-2-yl)carbamate.

Reaction Workflow: Boc Protection

Caption: Workflow for Boc protection of 2-amino-6-phenylpyrazine.

Deprotection of tert-Butyl (6-phenylpyrazin-2-yl)carbamate

The removal of the Boc group is typically achieved under acidic conditions, regenerating the parent amine.

Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve tert-butyl (6-phenylpyrazin-2-yl)carbamate (1.0 eq) in a suitable solvent, commonly dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4 M HCl in dioxane).[5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the excess acid and solvent. If TFA is used, it can be co-evaporated with a solvent like toluene. If HCl is used, the product is often isolated as the hydrochloride salt. Neutralization with a base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent will yield the free amine.

Reaction Workflow: Boc Deprotection

Caption: Workflow for the acidic deprotection of the Boc group.

Quantitative Data for Boc Protection and Deprotection

The following table summarizes typical reaction conditions and expected yields for the Boc protection of aminopyrazines and subsequent deprotection, based on literature for analogous substrates.

| Step | Reagents & Conditions | Solvent | Temperature | Time | Typical Yield | Reference(s) |

| Protection | 2-Amino-6-phenylpyrazine, Boc₂O (1.2 eq), DMAP (0.1 eq) | THF | Room Temp. | 2-4 h | >90% | [10] |

| Deprotection | tert-Butyl (6-phenylpyrazin-2-yl)carbamate, TFA (10 eq) | DCM | Room Temp. | 1-2 h | >95% | [5] |

| Deprotection | tert-Butyl (6-phenylpyrazin-2-yl)carbamate, 4M HCl in Dioxane | Dioxane | Room Temp. | 1-2 h | >95% | [5] |

The Strategic Role in Multi-Step Syntheses: A Case Study in Kinase Inhibitor Development

The true value of the Boc protecting group is realized in the context of a multi-step synthesis where the protected amine intermediate undergoes further transformations. Phenylpyrazine derivatives are common scaffolds in the development of kinase inhibitors, which are a major class of targeted cancer therapies.[2][3][4]

Illustrative Synthetic Pathway

The following diagram illustrates a hypothetical synthetic route towards a kinase inhibitor, highlighting the strategic use of the Boc group.

Caption: Strategic use of Boc protection in a multi-step synthesis.

In this pathway, the Boc group serves to:

-

Enable Selective Core Modification: With the highly nucleophilic amino group masked, reactions such as palladium-catalyzed cross-coupling can be performed selectively on the pyrazine ring (assuming a suitable leaving group is present) or the phenyl ring.

-

Facilitate Purification: The Boc-protected intermediates are often more amenable to chromatographic purification than the corresponding free amines.

-

Allow for Late-Stage Functionalization: The Boc group is removed towards the end of the synthesis to reveal the free amine, which can then be acylated or coupled with another building block to furnish the final target molecule. This late-stage functionalization is a common strategy in drug discovery to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.

Conclusion: An Indispensable Tool for the Medicinal Chemist

The Boc protecting group is more than just a temporary shield for an amine; it is a strategic tool that enables complex and elegant synthetic routes. In the synthesis of tert-butyl (6-phenylpyrazin-2-yl)carbamate and its subsequent elaboration into potential drug candidates, the Boc group provides the necessary stability, orthogonality, and synthetic handles to navigate the challenges of modern organic synthesis. Its judicious application allows for the efficient construction of intricate molecular architectures, thereby accelerating the discovery and development of new medicines. A thorough understanding of the principles and practicalities of Boc protection and deprotection is, therefore, an essential component of the modern medicinal chemist's toolkit.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]

- Ghosh, A. K.; Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. J. Med. Chem.2015, 58 (7), 2895–2940. [URL: https://pubs.acs.org/doi/10.1021/jm501371s]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 135478951, tert-Butyl n-(6-chloropyrazin-2-yl)carbamate. [URL: https://pubchem.ncbi.nlm.nih.

- Fisher Scientific. Amine Protection / Deprotection. [URL: https://www.thermofisher.com/us/en/home/life-science/chemistry/synthesis-reagents-and-tools/amine-protection-deprotection.html]

- Bose, D. S.; Lakshminarayana, V. A facile cleavage of N-Boc protective group from amines using aluminium chloride. Synth. Commun.1999, 29 (1), 66-68. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397919908085794]

- Li, B.; et al. A Mild and Efficient Method for the Deprotection of N-Boc Protecting Group. J. Org. Chem.2006, 71 (23), 9045–9050. [URL: https://pubs.acs.org/doi/abs/10.1021/jo061515+]

- Organic Chemistry Portal. Boc-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]

- El-Faham, A.; Albericio, F. Peptide coupling reagents, more than a letter soup. Chem. Rev.2011, 111 (11), 6557–6602. [URL: https://pubs.acs.org/doi/10.1021/cr100048w]

- Frett, B.; et al. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Med. Chem. Commun.2014, 5, 1507-1514. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/md/c4md00251b]

- Life Chemicals. Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. [URL: https://lifechemicals.